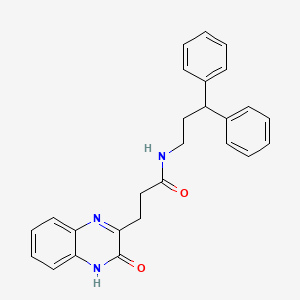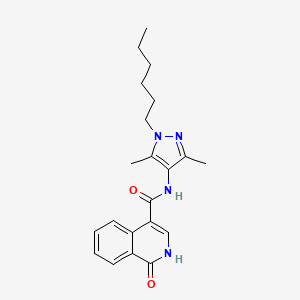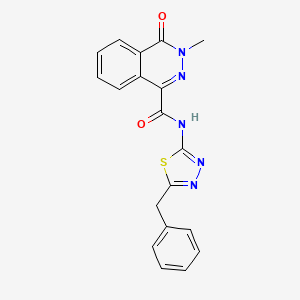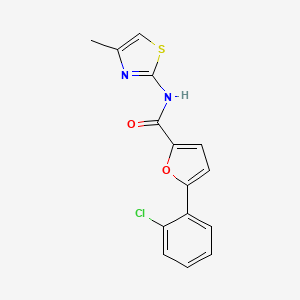![molecular formula C22H26N4O3 B10987685 [4-(2-Methoxyphenyl)piperazin-1-yl][3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridin-4-yl]methanone](/img/structure/B10987685.png)
[4-(2-Methoxyphenyl)piperazin-1-yl][3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridin-4-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(2-Methoxyphenyl)piperazin-1-yl][3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridin-4-yl]methanone is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a piperazine ring substituted with a methoxyphenyl group and an oxazolo-pyridine moiety, making it a subject of study for its pharmacological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(2-Methoxyphenyl)piperazin-1-yl][3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridin-4-yl]methanone typically involves multiple steps, starting with the preparation of key intermediates. One common route involves the reaction of 1-(2-methoxyphenyl)piperazine with an appropriate oxazolo-pyridine derivative under controlled conditions. The reaction is often catalyzed by a Lewis acid such as Yb(OTf)3 in a solvent like acetonitrile . The intermediate products are then purified through recrystallization or other purification techniques to obtain the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, scaling up the reaction in larger reactors, and employing continuous flow chemistry techniques to ensure consistent production. The overall yield of the industrial process can be improved by optimizing the reaction parameters and purification methods .
Chemical Reactions Analysis
Types of Reactions
[4-(2-Methoxyphenyl)piperazin-1-yl][3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridin-4-yl]methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous solvents and inert atmospheres to prevent side reactions. Substitution reactions may involve the use of catalysts or specific solvents to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups replacing the methoxy group.
Scientific Research Applications
[4-(2-Methoxyphenyl)piperazin-1-yl][3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridin-4-yl]methanone has several scientific research applications:
Mechanism of Action
The mechanism of action of [4-(2-Methoxyphenyl)piperazin-1-yl][3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridin-4-yl]methanone involves its interaction with specific molecular targets, such as alpha1-adrenergic receptors. These receptors are G-protein-coupled receptors that mediate various physiological responses, including smooth muscle contraction and neurotransmitter release . The compound acts as an antagonist, blocking the binding of endogenous ligands like noradrenaline and epinephrine, thereby modulating the receptor’s activity and resulting in therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Trazodone: An arylpiperazine-based compound used as an antidepressant and anxiolytic.
Naftopidil: Another alpha1-adrenergic receptor antagonist used to treat benign prostatic hyperplasia.
Urapidil: An alpha1-adrenergic receptor antagonist used for the treatment of hypertension.
Uniqueness
What sets [4-(2-Methoxyphenyl)piperazin-1-yl][3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridin-4-yl]methanone apart is its unique structural combination of a piperazine ring with an oxazolo-pyridine moiety, which imparts distinct pharmacological properties. Its specific binding affinity and selectivity for alpha1-adrenergic receptors make it a valuable compound for further research and potential therapeutic applications .
Properties
Molecular Formula |
C22H26N4O3 |
|---|---|
Molecular Weight |
394.5 g/mol |
IUPAC Name |
[4-(2-methoxyphenyl)piperazin-1-yl]-(3-methyl-6-propan-2-yl-[1,2]oxazolo[5,4-b]pyridin-4-yl)methanone |
InChI |
InChI=1S/C22H26N4O3/c1-14(2)17-13-16(20-15(3)24-29-21(20)23-17)22(27)26-11-9-25(10-12-26)18-7-5-6-8-19(18)28-4/h5-8,13-14H,9-12H2,1-4H3 |
InChI Key |
CGVWGCVGACBGHY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC2=C1C(=CC(=N2)C(C)C)C(=O)N3CCN(CC3)C4=CC=CC=C4OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-{[3-(methylsulfanyl)phenyl]amino}-2-oxoethyl)-4-(pyrimidin-2-yl)piperazine-1-carboxamide](/img/structure/B10987606.png)
![2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B10987614.png)

![N-[2-(1H-benzimidazol-1-yl)ethyl]-1-methyl-1H-indole-3-carboxamide](/img/structure/B10987622.png)
![1-(3-chlorophenyl)-5-oxo-N-{2-[(thiophen-2-ylsulfonyl)amino]ethyl}pyrrolidine-3-carboxamide](/img/structure/B10987624.png)


![4-(4-chlorophenyl)-N-[2-(cyclopropylamino)-2-oxoethyl]piperazine-1-carboxamide](/img/structure/B10987652.png)
![N-[3-(furan-2-yl)-1H-1,2,4-triazol-5-yl]-4-(4-hydroxyquinazolin-2-yl)butanamide](/img/structure/B10987661.png)

![N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B10987664.png)
![2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}-N-(4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)acetamide](/img/structure/B10987665.png)
![Methyl 2-[(2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylcarbonyl)amino]-5-methyl-1,3-thiazole-4-carboxylate](/img/structure/B10987672.png)

